molecular formula C₂₈H₃₂FN₅O₄ B1663188 Gastrin/CCK antagonist 1 CAS No. 162271-52-5

Gastrin/CCK antagonist 1

Cat. No.: B1663188
CAS No.: 162271-52-5
M. Wt: 521.6 g/mol
InChI Key: URMOKEJAUAGZGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Gastrin/CCK antagonist 1 typically involves the construction of a peptide chain that mimics the structure of the natural hormones but includes modifications to inhibit their activity. The synthetic route often includes solid-phase peptide synthesis (SPPS), which allows for the sequential addition of amino acids to a growing peptide chain . The reaction conditions for SPPS include the use of protected amino acids, coupling reagents like N,N’-diisopropylcarbodiimide (DIC), and deprotection agents such as trifluoroacetic acid (TFA) .

Industrial Production Methods: Industrial production of this compound involves large-scale SPPS, followed by purification processes such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product . The scalability of SPPS makes it suitable for industrial applications, allowing for the production of significant quantities of the compound.

Chemical Reactions Analysis

Types of Reactions: Gastrin/CCK antagonist 1 can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific modifications introduced. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can result in the cleavage of disulfide bonds .

Properties

IUPAC Name

1-[5-cyclohexyl-2,4-dioxo-1-(2-oxo-2-pyrrolidin-1-ylethyl)-1,5-benzodiazepin-3-yl]-3-(4-fluorophenyl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H32FN5O4/c29-19-12-14-20(15-13-19)30-28(38)31-25-26(36)33(18-24(35)32-16-6-7-17-32)22-10-4-5-11-23(22)34(27(25)37)21-8-2-1-3-9-21/h4-5,10-15,21,25H,1-3,6-9,16-18H2,(H2,30,31,38)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URMOKEJAUAGZGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N2C3=CC=CC=C3N(C(=O)C(C2=O)NC(=O)NC4=CC=C(C=C4)F)CC(=O)N5CCCC5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H32FN5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

521.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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